molecular formula C9H7BrN2S B069522 4-(3-Bromophenyl)-1,3-dihydroimidazole-2-thione CAS No. 192800-59-2

4-(3-Bromophenyl)-1,3-dihydroimidazole-2-thione

Cat. No.: B069522
CAS No.: 192800-59-2
M. Wt: 255.14 g/mol
InChI Key: ZRDCMJXSTGMZCI-UHFFFAOYSA-N
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Description

4-(3-Bromophenyl)-1,3-dihydroimidazole-2-thione is a heterocyclic compound that features a bromophenyl group attached to an imidazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the bromine atom and the thione group imparts unique chemical properties to the molecule, making it a valuable target for synthesis and study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromophenyl)-1,3-dihydroimidazole-2-thione typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-bromobenzaldehyde and thiourea.

    Formation of Intermediate: The initial step involves the condensation of 3-bromobenzaldehyde with thiourea in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction forms an intermediate imine.

    Cyclization: The intermediate imine undergoes cyclization under acidic conditions, typically using hydrochloric acid or sulfuric acid, to form the imidazole ring.

    Thione Formation: The final step involves the conversion of the imidazole to the thione form, which can be achieved by treating the imidazole with a sulfur source such as elemental sulfur or hydrogen sulfide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent production and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromophenyl)-1,3-dihydroimidazole-2-thione undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The thione group can be oxidized to a sulfoxide or sulfone, and reduced back to the thione form.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Major Products Formed

    Substitution: Products include derivatives with various functional groups replacing the bromine atom.

    Oxidation: Products include sulfoxides and sulfones.

    Cyclization: Products include fused heterocyclic compounds.

Scientific Research Applications

4-(3-Bromophenyl)-1,3-dihydroimidazole-2-thione has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent. The compound’s ability to interact with biological targets makes it a candidate for drug development.

    Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.

    Biological Studies: It is used as a probe to study enzyme mechanisms and protein-ligand interactions.

    Industrial Applications: The compound is investigated for its potential use in the development of new catalysts and chemical sensors.

Mechanism of Action

The mechanism of action of 4-(3-Bromophenyl)-1,3-dihydroimidazole-2-thione involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Protein-Ligand Interactions: It can form stable complexes with proteins, affecting their function and activity.

    Pathways Involved: The compound may interfere with cellular pathways related to oxidative stress, apoptosis, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Bromophenyl)-1,3-dihydroimidazole-2-thione: Similar structure but with the bromine atom in the para position.

    4-(3-Chlorophenyl)-1,3-dihydroimidazole-2-thione: Similar structure with a chlorine atom instead of bromine.

    4-(3-Methylphenyl)-1,3-dihydroimidazole-2-thione: Similar structure with a methyl group instead of bromine.

Uniqueness

4-(3-Bromophenyl)-1,3-dihydroimidazole-2-thione is unique due to the presence of the bromine atom in the meta position, which influences its reactivity and interaction with biological targets. The thione group also imparts distinct chemical properties, making it a versatile compound for various applications.

Properties

IUPAC Name

4-(3-bromophenyl)-1,3-dihydroimidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2S/c10-7-3-1-2-6(4-7)8-5-11-9(13)12-8/h1-5H,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRDCMJXSTGMZCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CNC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60648846
Record name 4-(3-Bromophenyl)-1,3-dihydro-2H-imidazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60648846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192800-59-2
Record name 4-(3-Bromophenyl)-1,3-dihydro-2H-imidazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60648846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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